molecular formula C10H12ClNO2 B7873713 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide

2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide

Cat. No. B7873713
M. Wt: 213.66 g/mol
InChI Key: YFRDVUYTWZOECQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization of Derivatives : A study demonstrated the synthesis of a series of compounds related to 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide, which were then screened for enzyme inhibitory activities. These compounds showed activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, suggesting potential applications in medicinal chemistry (Rehman et al., 2013).

  • Development of New Reagents : Research has been conducted to develop new reagents for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit, which is derived from compounds like 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide. This has applications in organic synthesis, providing a pathway for creating a variety of complex molecules (Manjunath, Sane, & Aidhen, 2006).

  • Antifungal Activity : Some derivatives of 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide have shown moderate antifungal activity, indicating their potential use in developing new antifungal agents (Yang, Zhu, Cui, Li, Zhao, & Liu, 2017).

  • Study of Complexes and Photoconversion : Investigations into complexes formed with 4-methoxy-1-methylpyridone and related compounds have been conducted. These studies have implications for understanding chemical reactions under specific conditions, such as photoconversion (Fujiwara, Tanaka, Tanaka, & Toda, 1989).

  • Inhibition of Lipase and α-Glucosidase : Derivatives of 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide have been studied for their inhibitory effects on lipase and α-glucosidase, enzymes relevant in metabolic diseases such as diabetes (Bekircan, Ülker, & Menteşe, 2015).

  • Manipulation in Solvent Systems : Research on manipulating N-methylacetamide inclusion compounds with a xanthenol host, related to 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide, provides insights into molecular interactions and crystal structures, useful in material science and chemistry (Sayed, Jacobs, & Taljaard, 2015).

properties

IUPAC Name

2-(3-chlorophenyl)-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRDVUYTWZOECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide

Synthesis routes and methods

Procedure details

A solution of 3-chlorophenylacetic acid (5.00 g, 29.3 mmol), 1-(3-dimethyl-aminopropyl)-3-ethylcarbodiimide HCL (6.18 g, 32.2 mmol), and 1-hydroxybenzotriazole (HOBt; 4.00 g, 29.3 mmol) in dichloromethane (DCM; 40 mL) was stirred at room temperature for about 10 minutes. The solution was cooled to about 0° C. To it were added N,O-dimethylhydroxylamine HCl (2.86 g, 29.0 mmol) and diisopropylethylamine (DIEA; 3.80 g, 29.3 mmol). The reaction mixture was warmed to room temperature and stirred for about 5 hours. The solution was diluted with 100 mL of DCM and washed with saturated NaHCO3 aqueous solution (2 times), 1N HCl aqueous solution (2 times) and brine (2 times), dried over anhydrous MgSO4, filtered and concentrated in vacuo. The liquid obtained was purified by column chromatography on silica eluting with EtOAc/hexane 1:1. The title compound was obtained as colorless liquid. Yield: 5.60 g, 89%. Rf=0.44 (silica, EtOAc/hexane 1:1). 1H NMR (300 MHz, CDCl3) 7.18-7.34 (m, 4H), 3:76 (S, 2H), 3.66 (S, 3H), 3.22 (S, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
1-(3-dimethyl-aminopropyl)-3-ethylcarbodiimide HCL
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Mocci, LD Luca, F Delogu… - Advanced Synthesis & …, 2016 - Wiley Online Library
An operationally simple, and cost efficient conversion of carboxylic acids into hydroxamic acid derivatives via a high‐energy mechanochemical activation is presented. This ball milling …
Number of citations: 29 onlinelibrary.wiley.com
R Mocci - 2019 - iris.unica.it
In the last three decades, the general sensitivity of public opinion toward environmental problems has certainly evolved. Indeed, a higher grade of awareness about the effect on the …
Number of citations: 2 iris.unica.it

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